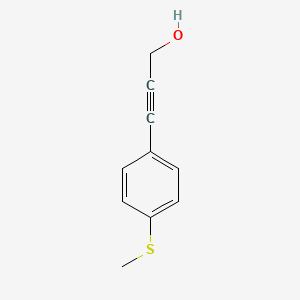
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol
Overview
Description
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol is a useful research compound. Its molecular formula is C10H10OS and its molecular weight is 178.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Nonlinear Optical Properties
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol derivatives have been studied for their third-order nonlinear optical (NLO) properties. Research conducted by D’silva et al. (2012) using the Z-scan technique demonstrated significant nonlinear refractive indices, absorption coefficients, and susceptibilities, suggesting potential applications in nonlinear optics (D’silva, Podagatlapalli, Rao, & Dharmaprakash, 2012).
Synthesis of Heterocycles
Susanti et al. (2012) reported a method using silver acetate to catalyze the hydroamination of 1-(2-(sulfonylamino)phenyl)prop-2-yn-1-ols. This method efficiently produced (Z)-2-methylene-1-sulfonylindolin-3-ols, demonstrating the utility of this compound in synthesizing complex heterocycles (Susanti, Koh, Kusuma, Kothandaraman, & Chan, 2012).
Biocatalysis in Drug Metabolism
The compound has applications in biocatalysis for drug metabolism. Zmijewski et al. (2006) used microbial systems to produce mammalian metabolites of a related compound, demonstrating its use in elucidating drug metabolism pathways (Zmijewski, Gillespie, Jackson, Schmidt, Yi, & Kulanthaivel, 2006).
Synthetic Chemistry
Christov and Ivanov (2002, 2004) explored the synthesis and electrophile-induced cyclization reactions of similar compounds, highlighting its relevance in the synthesis of complex organic molecules (Christov & Ivanov, 2002); (Christov & Ivanov, 2004).
Olefin Metathesis Catalysts
Jimenez et al. (2012) explored the preparation of ruthenium indenylidene-ether complexes using derivatives of this compound, indicating its role in developing olefin metathesis catalysts (Jimenez, Tolentino, Gallon, & Schrodi, 2012).
Organic Synthesis
In organic synthesis, derivatives of this compound have been utilized in various reactions, demonstrating its versatility as a reactant. Gabriele et al. (2000) used 4-yn-1-ols in oxidative cyclization–alkoxycarbonylation reactions, showcasing its application in organic synthesis processes (Gabriele, Salerno, Pascali, Costa, & Chiusoli, 2000).
properties
IUPAC Name |
3-(4-methylsulfanylphenyl)prop-2-yn-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10OS/c1-12-10-6-4-9(5-7-10)3-2-8-11/h4-7,11H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIJCILQQHERCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C#CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylsulfanylphenyl)prop-2-yn-1-ol | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![({[2-(4-Methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}thio)acetic acid](/img/structure/B7813582.png)
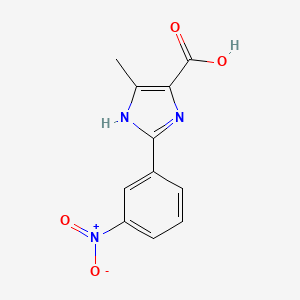
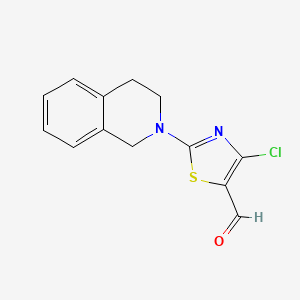
![4-[2-(2-Methylimidazol-1-yl)ethyl]piperidine;hydrochloride](/img/structure/B7813595.png)

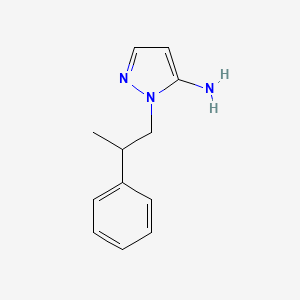
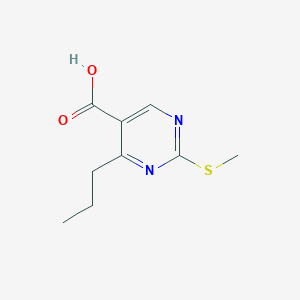

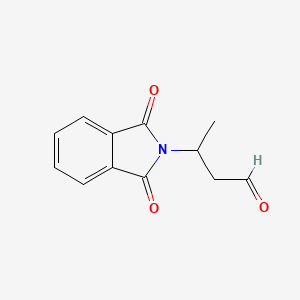
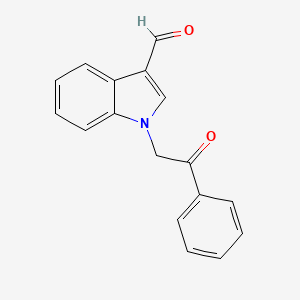

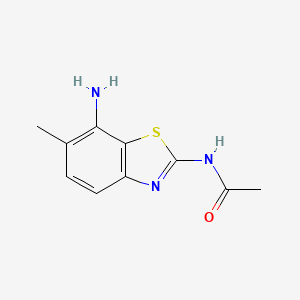
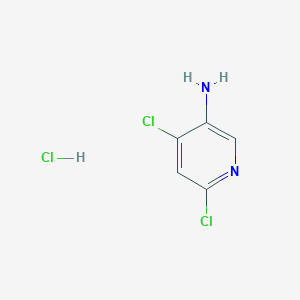
![(6-Nitro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B7813677.png)